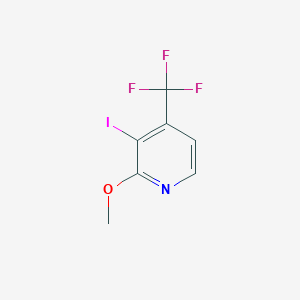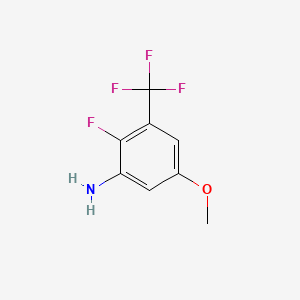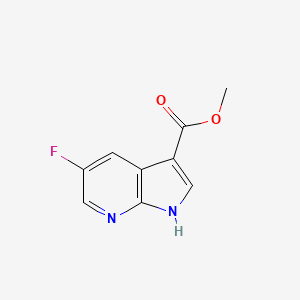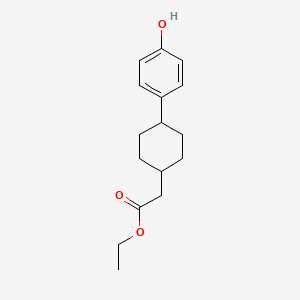
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate
説明
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate, also known as EHCA, is an organic compound with a wide range of applications in scientific research. It is a synthetic ester compound with a molecular weight of 282.4 g/mol and a melting point of 56-58 °C. EHCA is used in a variety of laboratory experiments, including biochemical and physiological studies. It has been studied for its potential to act as an agonist or antagonist of certain receptors, as well as its ability to modulate the activity of enzymes and proteins.
科学的研究の応用
1. Crystal and Molecular Structure Studies
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been studied for its crystal and molecular structures, providing insights into its physical and chemical properties. These studies, conducted through single-crystal X-ray diffraction, reveal its crystallization behaviors and molecular arrangements, which are fundamental in understanding its chemical interactions and potential applications in synthesis reactions (Kaur et al., 2012).
2. Catalysis in Hydrolysis Reactions
Research has explored the compound's role in catalyzing hydrolysis reactions of esters. This application is significant in various chemical processes, including organic synthesis and environmental remediation. The studies highlight the effectiveness of certain catalysts in these hydrolysis processes, which can be essential for industrial applications (Kimura et al., 1997).
3. Enhancement of Anti-inflammatory Effects
The compound has been investigated for its ability to enhance the anti-inflammatory effects of certain medications when used in topical applications. This research is crucial in the development of more effective and localized treatments for inflammatory conditions (Arima et al., 1990).
4. Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate has been utilized in the synthesis of hydroxamic acids and ureas from carboxylic acids. This research is significant in the field of organic chemistry, providing new methods for synthesizing these important chemical compounds (Thalluri et al., 2014).
5. Application in Cyclization Reactions
The compound's utility in cyclization reactions has been a subject of research. Cyclization reactions are pivotal in organic chemistry, often leading to the formation of complex and biologically active molecules. Understanding these reactions can lead to advancements in pharmaceuticals and materials science (Uchiyama et al., 1998).
特性
IUPAC Name |
ethyl 2-[4-(4-hydroxyphenyl)cyclohexyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-2-19-16(18)11-12-3-5-13(6-4-12)14-7-9-15(17)10-8-14/h7-10,12-13,17H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFBRAZTIRYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((1r,4r)-4-(4-hydroxyphenyl)cyclohexyl)acetate | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

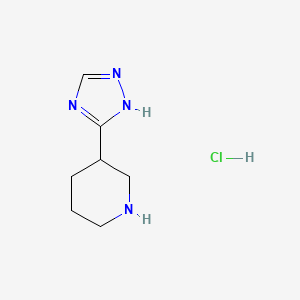
![2-(((3aR,4R,6R,6aR)-6-(6-Amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl)isoindoline-1,3-dione](/img/structure/B1403263.png)
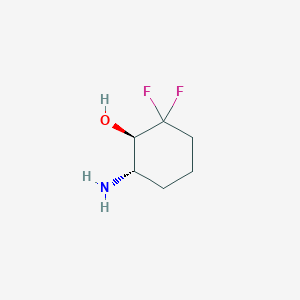
![(1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1403267.png)
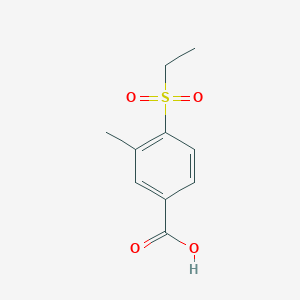
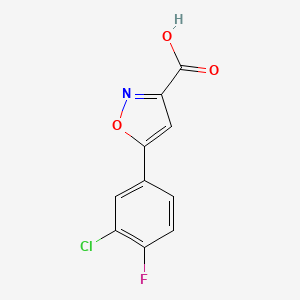
![2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1403270.png)
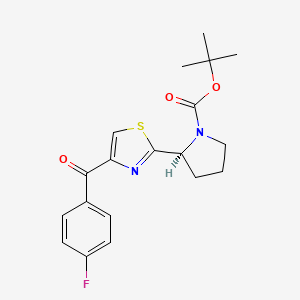
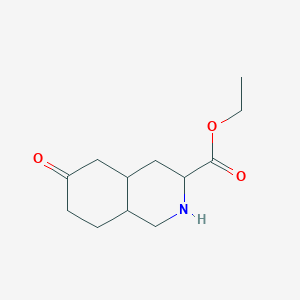
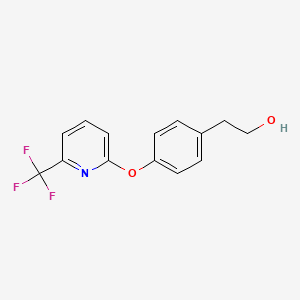
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)
